N,N-Dimethyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride
Description
N,N-Dimethyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a][1,4]diazepine core fused with a dimethylamino-substituted methanamine group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N,N-dimethyl-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-13(2)8-9-6-10-7-11-4-3-5-14(10)12-9;;/h6,11H,3-5,7-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIFZZNWZAWJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NN2CCCNCC2=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H20Cl2N4. The compound features a complex heterocyclic structure that contributes to its biological activity.
Antimicrobial and Anticancer Activity
Research has demonstrated that compounds containing pyrazolo and diazepine moieties exhibit a range of biological activities including antimicrobial and anticancer effects. For instance, a study highlighted the synthesis of novel pyrazolo derivatives that showed promising antimicrobial and anticancer activities .
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Doxorubicin | 0.49 | HepG-2 |
| Pyrazolo Derivative 3b | 13.6 | HCT-116 |
| Pyrazolo Derivative 6 | 28.9 | HCT-116 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that certain derivatives may serve as lead compounds for further drug development.
The biological activity of this compound is believed to involve multiple mechanisms. These include interference with DNA replication and inhibition of specific enzymes involved in cancer cell proliferation.
Case Studies
A notable case study involved the evaluation of various pyrazolo derivatives for their efficacy against cancer cell lines. The study found that compounds with specific structural features exhibited enhanced activity against HepG-2 and HCT-116 cells .
In another investigation, the synthesis and biological evaluation of substituted tetrahydro-pyrazolo derivatives were conducted to assess their potential as ROS1 inhibitors. These compounds demonstrated significant inhibitory effects on ROS1 activity, suggesting their potential in treating specific cancers .
Synthesis
The synthesis of this compound involves several steps including the preparation of key intermediates through alkylation reactions. A scalable synthetic route has been developed which allows for efficient production of this compound from readily available starting materials .
Synthetic Route Overview
- Starting Materials : Methyl pyrazole derivatives are used as starting materials.
- Alkylation : Alkylation with appropriate bromoalkanes leads to the formation of tetrahydro-pyrazolo intermediates.
- Cyclization : Thermal cycloaddition reactions are employed to form the diazepine ring.
- Final Product Formation : The final compound is obtained through purification processes.
Scientific Research Applications
Drug Design and Development
The pyrazolo[1,5-a][1,4]diazepine framework has been identified as a valuable scaffold for the development of new therapeutic agents. Research indicates that derivatives of this compound exhibit a range of biological activities, including:
- Antidepressant Effects: Some studies suggest that compounds with similar structures may possess antidepressant properties, making them candidates for further investigation in treating mood disorders .
- Anticancer Activity: The unique chemical structure allows for interactions with various biological targets, potentially leading to anticancer agents .
Synthesis of Novel Compounds
The synthesis of N,N-Dimethyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride involves complex organic reactions that can be optimized for producing related compounds with enhanced efficacy or reduced toxicity.
Case Study: Synthesis Approaches
A recent study detailed a scalable synthesis method for pyrazolo-diazepine derivatives, utilizing readily available starting materials and efficient reaction conditions. The researchers highlighted the potential for modifying the pyrazolo-diazepine core to generate a library of compounds for screening against various biological targets .
Medicinal Chemistry Research
The compound has been incorporated into various medicinal chemistry studies aimed at understanding structure-activity relationships (SAR). By modifying different functional groups on the pyrazolo-diazepine scaffold, researchers have been able to enhance the pharmacological profiles of these compounds.
Table 2: Examples of Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Alkylation | Increased lipophilicity |
| Halogenation | Enhanced receptor binding |
| Functional Group Addition | Improved solubility and stability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
Key structural analogues include:
*Inferred from structural analysis; †Estimated based on molecular formula.
Key Observations :
- The target compound’s dimethylamino group increases basicity compared to the 2-methyl analogue (), enhancing solubility in acidic media due to protonation .
- Dihydrochloride salts (target and ) exhibit higher water solubility than neutral derivatives (e.g., diazepinones in ).
- Bicyclic vs. Tricyclic Systems: The imidazo[1,2-a]pyridine derivative () has a larger tricyclic framework with polar groups (nitro, cyano), leading to a higher molar mass (515.52 g/mol) and melting point (243–245°C) compared to diazepine-based compounds .
Substituent Impact on Physicochemical Properties
- Electron-Donating Groups (e.g., dimethylamino): Increase basicity and solubility; critical for bioavailability in drug design.
- Bulky Substituents (e.g., benzyl in ) : Prolong reaction times and elevate temperatures during synthesis due to steric hindrance .
- Polar Groups (e.g., nitro, cyano in ): Enhance thermal stability (high melting points) but may reduce membrane permeability .
Preparation Methods
Formation of the Pyrazolo-Diazepine Core
- Starting Material: Methyl pyrazole 3,5-dicarboxylate is used as a commercial and inexpensive precursor.
- Alkylation: This compound undergoes alkylation with 3-bromo-N-Boc propyl amine, introducing a protected aminoalkyl side chain.
- Cyclization: Upon removal of the Boc protecting group (typically by acid treatment), intramolecular cyclization occurs to form the 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine skeleton.
This step is crucial for establishing the fused diazepine ring fused to the pyrazole moiety, which defines the pharmacophore of the molecule.
Selective Reduction and Protection
- Lactam Reduction: The lactam group in the diazepine ring is selectively reduced using borane reagents, which cleanly convert the lactam to an amine without affecting other sensitive functionalities.
- Protection: The resulting amine is protected again using a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.
Functionalization of the Terminal Amine
- The free N-terminal amine of the diazepine ring is available for further functionalization.
- Buchwald and Chan Arylations: These palladium-catalyzed coupling reactions allow the introduction of various aryl groups, demonstrating the versatility of the intermediate for medicinal chemistry modifications.
Summary Table of Key Synthetic Steps
| Step Number | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | 3-Bromo-N-Boc propyl amine | Alkylated pyrazole intermediate |
| 2 | Deprotection & Cyclization | Acidic conditions (e.g., TFA) | Formation of pyrazolo-diazepine core |
| 3 | Lactam Reduction | Borane (BH3) | Conversion of lactam to amine |
| 4 | Protection | Boc anhydride or equivalent | Boc-protected amine intermediate |
| 5 | Functionalization | Pd-catalyzed Buchwald/Chan arylations | Arylated derivatives for SAR exploration |
| 6 | Introduction of N,N-Dimethylmethanamine | Alkylation or reductive amination | Target amine functionality installed |
| 7 | Salt Formation | HCl treatment | Dihydrochloride salt of final compound |
Research Findings and Notes
- The synthesis route is scalable and uses commercially available starting materials, making it practical for medicinal chemistry applications.
- Selective reduction of the lactam using borane is a clean and efficient step that avoids over-reduction or side reactions.
- The Boc protection strategy is critical for controlling reactivity during multi-step synthesis.
- Pd-catalyzed cross-coupling reactions (Buchwald and Chan) on the free N-terminal amine provide a robust platform for structural diversification.
- The final dihydrochloride salt improves compound handling properties such as solubility and stability, which is important for biological evaluation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Dimethyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride, and how can reaction conditions be systematically optimized?
- Methodology :
- Begin with multi-step synthesis involving condensation of pyrazolo-diazepine precursors with N,N-dimethylmethanamine derivatives under controlled pH and temperature (e.g., reflux in anhydrous dichloromethane).
- Optimize reaction yields via Design of Experiments (DoE), varying parameters like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., palladium-based catalysts), and reaction time .
- Monitor intermediates using thin-layer chromatography (TLC) and confirm final product purity via HPLC with UV detection at 254 nm .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use and NMR to resolve signals for the tetrahydro-diazepine ring (δ 2.5–3.5 ppm for methylene groups) and dimethylamine moiety (δ 2.2–2.4 ppm for N-CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to confirm molecular ion peaks ([M+H]) and isotopic patterns.
- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in ethanol/water mixtures .
Q. How can researchers assess the compound’s solubility and stability under varying pH conditions for in vitro assays?
- Methodology :
- Perform equilibrium solubility studies in buffered solutions (pH 1–10) using shake-flask methods, quantifying dissolved compound via UV-Vis spectroscopy.
- Stability tests: Incubate at 37°C for 24–72 hours, analyze degradation products via LC-MS. Include antioxidants (e.g., BHT) to mitigate oxidation in aqueous media .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets, such as G-protein-coupled receptors (GPCRs)?
- Methodology :
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses against GPCR homology models. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns trajectories .
- Apply density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for target engagement .
Q. How can contradictory data regarding the compound’s biological activity be resolved?
- Methodology :
- Conduct dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects.
- Validate target specificity using CRISPR/Cas9-knockout models or competitive binding assays with known inhibitors .
- Cross-reference pharmacokinetic data (e.g., plasma protein binding, metabolic half-life) to contextualize in vitro vs. in vivo discrepancies .
Q. What strategies are recommended for studying synergistic effects with other heterocyclic compounds in therapeutic applications?
- Methodology :
- Design combination index (CI) assays using the Chou-Talalay method. Test fixed-ratio mixtures (e.g., 1:1 to 4:1) and analyze synergy via CompuSyn software.
- Use transcriptomics (RNA-seq) to identify pathways modulated by the compound alone vs. in combination .
Q. How can researchers elucidate degradation pathways under oxidative stress or photolytic conditions?
- Methodology :
- Expose the compound to UV light (254 nm) or Fenton’s reagent (Fe/HO) and profile degradation products via LC-MS/MS.
- Isolate major degradants using preparative HPLC and characterize structures via -NMR and IR spectroscopy (e.g., carbonyl peaks at 1700–1750 cm for oxidation byproducts) .
Theoretical and Experimental Design Considerations
Q. What conceptual frameworks guide the integration of this compound into drug discovery pipelines?
- Framework :
- Link research to structure-activity relationship (SAR) models, prioritizing modifications to the pyrazolo-diazepine core for enhanced bioavailability or reduced off-target effects .
- Align with the "molecular hybridization" approach, combining pharmacophores from known bioactive heterocycles (e.g., benzodiazepines, pyrazolines) .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodology :
- Employ countercurrent chromatography (CCC) with a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) for high-purity isolation.
- Optimize parameters using response surface methodology (RSM) to maximize yield and minimize solvent waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
